molecular formula C13H19NO B13133047 2-(5-Phenylpyrrolidin-3-yl)propan-2-ol CAS No. 146514-37-6

2-(5-Phenylpyrrolidin-3-yl)propan-2-ol

Cat. No.: B13133047
CAS No.: 146514-37-6
M. Wt: 205.30 g/mol
InChI Key: PJCYYTDMDDKYNA-UHFFFAOYSA-N
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Description

2-(5-Phenylpyrrolidin-3-yl)propan-2-ol is an organic compound with the molecular formula C14H15NO It features a pyrrolidine ring substituted with a phenyl group and a hydroxyl group on the propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(5-Phenylpyrrolidin-3-yl)propan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with an appropriate ketone or aldehyde to form the desired product . Another method includes the reduction of a corresponding ketone using reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for further applications .

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenylpyrrolidin-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophilic reagents like halogens, nitrating agents

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Halogenated, nitrated aromatic compounds

Mechanism of Action

The mechanism of action of 2-(5-Phenylpyrrolidin-3-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Phenylpyrrolidin-3-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

146514-37-6

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-(5-phenylpyrrolidin-3-yl)propan-2-ol

InChI

InChI=1S/C13H19NO/c1-13(2,15)11-8-12(14-9-11)10-6-4-3-5-7-10/h3-7,11-12,14-15H,8-9H2,1-2H3

InChI Key

PJCYYTDMDDKYNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC(NC1)C2=CC=CC=C2)O

Origin of Product

United States

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